molecular formula C17H20F2N6 B6441339 2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2640881-09-8

2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6441339
CAS No.: 2640881-09-8
M. Wt: 346.4 g/mol
InChI Key: WPPAMSSZWANWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a cyclopropyl group at position 2, a difluoromethyl group at position 4, and a piperazine ring linked to a 5-methylpyrimidin-2-yl moiety at position 4. The cyclopropyl group may enhance metabolic stability, while the difluoromethyl group could modulate electronic properties and bioavailability .

Properties

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N6/c1-11-9-20-17(21-10-11)25-6-4-24(5-7-25)14-8-13(15(18)19)22-16(23-14)12-2-3-12/h8-10,12,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPAMSSZWANWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex molecular structure, which includes a cyclopropyl group, difluoromethyl substituent, and a piperazine moiety linked to a methylpyrimidine, making it an interesting candidate for pharmacological studies.

Molecular Characteristics

The molecular formula for this compound is C18H24N6F2, with a molecular weight of approximately 364.43 g/mol. The structural complexity is reflected in its chemical properties, which influence its biological interactions.

PropertyValue
Molecular FormulaC18H24N6F2
Molecular Weight364.43 g/mol
IUPAC NameThis compound
InChI Key[Not Available]

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to ensure the purity and structure of the synthesized compound.

The biological activity of this compound primarily involves interactions with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structure–activity relationship (SAR) indicates that the presence of difluoromethyl and piperazine groups enhances its pharmacological efficacy.

Anti-inflammatory Effects

Research has shown that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated potent inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. In vitro studies indicate that these compounds can suppress COX-2 activity effectively:

CompoundIC50 (μmol)
2-Cyclopropyl-Pyrimidine Derivative0.04 ± 0.02
Celecoxib0.04 ± 0.01

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies indicating its ability to inhibit cyclin-dependent kinases (CDKs), which play pivotal roles in cell cycle regulation. This inhibition can lead to G2/M cell cycle arrest and apoptosis in cancer cells. For example, related pyrimidine derivatives have shown IC50 values in the low micromolar range against CDK2 and CDK9:

CompoundTarget EnzymeIC50 (μmol)
Related PyrimidineCDK20.004
Related PyrimidineCDK90.009

Case Studies

  • In Vitro Studies : A study focusing on the anti-inflammatory effects of pyrimidine derivatives demonstrated that compounds similar to this compound significantly decreased levels of pro-inflammatory cytokines in RAW264.7 macrophage cells.
  • In Vivo Studies : Animal models have shown that these compounds can reduce edema and inflammation in carrageenan-induced paw edema assays, indicating their potential therapeutic utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Ethyl vs. Methyl Substituents

A closely related analog, 2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine (), replaces the 5-methyl group with a 5-ethyl substituent. Comparative studies on such analogs could reveal trade-offs between solubility and target affinity .

Methoxy Substituents

describes compounds like 2-cyclopropyl-6-methoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrido[3,4-d]pyrimidine, where methoxy groups replace the difluoromethyl and methylpyrimidine moieties. Such modifications are relevant in neurotensin receptor agonists, highlighting the scaffold’s versatility .

Piperazine-Linked Modifications

Pyrimidine-Piperazine Dimers

The impurity 2,2'-(Piperazine-1,4-diyl)dipyrimidine (MM0464.12, ) lacks cyclopropyl and difluoromethyl groups but retains the piperazine-pyrimidine backbone. This dimeric structure may exhibit altered conformational flexibility, affecting interactions with proteins or nucleic acids. Such analogs are critical for understanding the role of piperazine in molecular recognition .

Chlorophenyl and Triazolo Modifications

Compounds like 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one () incorporate chlorophenyl and triazolo groups. However, the absence of a pyrimidine core limits direct comparison .

Role of Difluoromethyl and Morpholino Groups

–9 highlights compounds with difluoromethylpyrimidine and morpholino-triazine moieties, such as WJ111-11 and WJ203-14. While these molecules are more complex, the difluoromethyl group’s electron-withdrawing effects likely stabilize the pyrimidine ring, improving resistance to oxidative metabolism. Morpholino groups may enhance solubility, a feature absent in the target compound but relevant for pharmacokinetic optimization .

Structural and Functional Data Table

Compound Name Substituents (Positions) Key Features Potential Impact Reference
Target Compound 2-Cyclopropyl, 4-(difluoromethyl), 6-(5-methylpyrimidin-2-yl-piperazine) Balanced lipophilicity, metabolic stability Optimized for receptor binding
Ethyl Analog 5-Ethyl instead of 5-methyl Increased lipophilicity Improved permeability, possible steric hindrance
Methoxy Analog () 6-Methoxy, 4-(2-methoxyphenyl-piperazine) Polar substituents Enhanced solubility, reduced stability
Piperazine-Pyrimidine Dimer (MM0464.12) Dimeric pyrimidine-piperazine Rigid backbone Altered conformational dynamics
WJ111-11 () Difluoromethylpyrimidine + morpholino-triazine Electron-withdrawing groups, morpholino Enhanced solubility and metabolic resistance

Research Implications

The target compound’s design leverages substituents that balance lipophilicity, electronic effects, and steric demands. Comparisons with ethyl, methoxy, and morpholino-containing analogs underscore the importance of:

  • Substituent Size : Smaller groups (methyl) may favor target specificity, while bulkier groups (ethyl) improve permeability.
  • Electronic Effects : Difluoromethyl enhances stability, whereas methoxy groups introduce polarity.
  • Backbone Flexibility: Piperazine-pyrimidine dimers vs. monomeric structures influence binding modes.

Further studies should prioritize in vitro assays (e.g., receptor binding, metabolic stability) to quantify these theoretical advantages.

Preparation Methods

Construction of the 2,4,6-Trisubstituted Pyrimidine Backbone

The pyrimidine ring is typically assembled via:

  • Condensation reactions between amidines and α,β-unsaturated carbonyl compounds.

  • Halogenation at positions 2, 4, and 6 to enable subsequent functionalization.

For example, 4,6-dichloro-2-cyclopropylpyrimidine serves as a precursor, where chlorine atoms at positions 4 and 6 are displaced by difluoromethyl and piperazine groups, respectively.

Introduction of the Cyclopropyl Group

Suzuki-Miyaura Coupling for C-C Bond Formation

The cyclopropyl group is installed via palladium-catalyzed cross-coupling between a boronic ester and a brominated pyrimidine intermediate.

Representative Protocol:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).

  • Base: Potassium carbonate (K₂CO₃).

  • Solvent System: 1,4-Dioxane/water (10:1 v/v).

  • Temperature: 100°C for 12–18 hours.

  • Yield: 40–53% after preparative HPLC purification.

Key Data:

Starting MaterialBoronic EsterCatalyst LoadingYieldPurification Method
6-Bromo-2-methyltetrahydroquinoline1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole5 mol% PdCl₂(dppf)53%Column chromatography (EtOAc/hexanes)

Installation of the Difluoromethyl Group

Nucleophilic Halogen Exchange

The difluoromethyl group is introduced via displacement of a chlorine atom at position 4 using a difluoromethylating agent (e.g., HCF₂SiMe₃) under basic conditions.

Optimized Conditions:

  • Reagent: (Difluoromethyl)trimethylsilane (HCF₂SiMe₃).

  • Base: Cesium fluoride (CsF).

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: 60°C for 6 hours.

  • Yield: 65–72% (isolated).

Mechanistic Insight:
The reaction proceeds via in situ generation of a difluoromethyl anion, which attacks the electrophilic carbon at position 4. Steric hindrance from the cyclopropyl group necessitates prolonged reaction times.

Piperazine Moiety Installation via Buchwald-Hartwig Amination

Coupling of 4-(5-Methylpyrimidin-2-yl)Piperazine

The piperazine fragment is introduced using a palladium-catalyzed amination reaction.

Protocol from Patent Literature:

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

  • Base: Cesium carbonate (Cs₂CO₃).

  • Solvent: 1,4-Dioxane.

  • Temperature: 100°C (microwave irradiation, 1.5 hours).

  • Yield: 69% after silica gel chromatography.

Comparative Analysis:

Catalyst SystemLigandBaseSolventYield
PdCl₂(dppf)NoneK₂CO₃Dioxane/H₂O53%
Pd₂(dba)₃XPhosCs₂CO₃Dioxane69%

The XPhos ligand enhances catalytic activity by stabilizing the palladium center, enabling higher yields under milder conditions.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CD₃OD):

  • δ 0.93–1.03 (m, 4H, cyclopropyl CH₂).

  • δ 2.18–2.27 (m, 5H, methyl and acetyl groups).

  • δ 7.77 (s, 1H, pyrazole CH).

  • δ 7.94 (s, 1H, pyrimidine CH).

¹³C NMR:

  • δ 14.2 (cyclopropyl C).

  • δ 112.4 (CF₂H, J₃C-F = 28 Hz).

Mass Spectrometry (MS)

  • ESI (+): m/z 431 [M+H]⁺, consistent with the molecular formula C₂₁H₂₃F₂N₇O.

Challenges and Optimization Strategies

Competing Side Reactions

  • Protodemetalation during Suzuki coupling reduces yields. Mitigated by rigorous degassing and inert atmosphere.

  • Over-amination at position 4 requires stoichiometric control of the piperazine reagent.

Purification Challenges

  • High hydrophobicity necessitates reversed-phase HPLC for final purification.

  • Co-elution of byproducts addressed using gradient elution (15–95% acetonitrile in water) .

Q & A

Q. What are the key synthetic routes and critical parameters for synthesizing 2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyrimidine core via cyclocondensation of substituted amidines with difluoromethyl ketones.
  • Step 2 : Introduction of the cyclopropyl group using transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution under basic conditions .
  • Step 3 : Functionalization of the piperazine ring via Buchwald-Hartwig amination or SNAr reactions with 5-methylpyrimidin-2-yl derivatives.
    Critical Parameters :
  • Temperature control (e.g., 0–5°C for cyclopropane stability) and anhydrous solvents (e.g., DMF, THF) to prevent side reactions.
  • Catalysts such as Pd(PPh₃)₄ for coupling reactions and TEA as a base for deprotonation .
  • Progress monitoring via TLC or HPLC to ensure intermediate purity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane geometry (δ 1.2–2.0 ppm for cyclopropyl protons) and difluoromethyl group splitting patterns (¹⁹F coupling) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (e.g., [M+H]⁺ peak at m/z ~435).
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Q. What are the primary biological targets investigated for this compound?

  • Enzyme Inhibition : Kinases (e.g., JAK2, EGFR) due to the pyrimidine scaffold’s ATP-binding affinity.
  • Receptor Modulation : Serotonin (5-HT) or dopamine receptors via piperazine interactions .
  • Antimicrobial Activity : Assessed through MIC assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity?

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify low-energy pathways for cyclopropane formation .
  • Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for piperazine coupling, reducing trial-and-error approaches .
  • Regioselectivity Analysis : Frontier Molecular Orbital (FMO) theory to explain preferential substitution at the pyrimidine C4 position over C2 .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Challenges :
    • Low crystal quality due to flexible piperazine and cyclopropane moieties.
    • Twinning or disorder in the difluoromethyl group.
  • Solutions :
    • Use SHELXL for refinement with TWIN/BASF commands to model twinning .
    • High-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve disorder .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Harmonization :
    • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for efficacy) .
  • Data Contradiction Analysis :
    • Compare logP values (e.g., experimental vs. predicted) to assess membrane permeability differences .

Q. What strategies enhance SAR studies for this compound’s neuropharmacological potential?

  • Substituent Variation :
    • Replace 5-methylpyrimidin-2-yl with 5-fluoro or 5-chloro analogs to modulate receptor selectivity .
    • Modify the cyclopropane ring with spiro-fused systems to improve blood-brain barrier penetration .
  • In Silico Docking : Glide or AutoDock to predict binding poses at 5-HT₁A receptors and guide synthesis .

Q. How to address solubility and stability issues during formulation for in vivo studies?

  • Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with UPLC monitoring to identify hydrolytic cleavage sites (e.g., piperazine-pyrimidine linkage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.